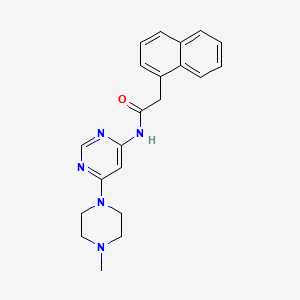

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide

Description

N-(6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methylpiperazine group at the 6-position and a naphthalen-1-ylacetamide moiety at the 2-position. Its structure combines a heteroaromatic pyrimidine ring, a flexible piperazine linker, and a hydrophobic naphthalene group, making it a candidate for diverse biological interactions, particularly in neurological or oncological targets.

Properties

IUPAC Name |

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-25-9-11-26(12-10-25)20-14-19(22-15-23-20)24-21(27)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,14-15H,9-13H2,1H3,(H,22,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNKYSWHXZEERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-methylpiperazine with a suitable pyrimidinyl halide under basic conditions to form the intermediate pyrimidinyl-piperazine derivative. Subsequently, the naphthalen-1-ylacetic acid is activated (e.g., using carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC)) and coupled with the intermediate to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Core Pyrimidine-Piperazine Formation

The pyrimidine ring is functionalized at the 6-position with 4-methylpiperazine via nucleophilic aromatic substitution (NAS). This reaction typically involves:

-

Reagents : 4-Methylpiperazine, DIPEA (base), isopropanol or DMF solvent .

-

Mechanism : Deprotonation of piperazine by DIPEA facilitates attack on the electron-deficient pyrimidine ring .

Acetamide Coupling

The naphthalene-acetamide side chain is introduced via amide bond formation:

-

Reagents : 2-(Naphthalen-1-yl)acetic acid, HATU/DCC (coupling agents), DMF .

-

Mechanism : Activation of the carboxylic acid followed by nucleophilic attack by the pyrimidine amine .

Piperazine Modifications

The 4-methylpiperazine group undergoes alkylation or acylation to alter pharmacokinetic properties:

Acetamide Hydrolysis

The acetamide bond is hydrolyzed under acidic/basic conditions:

Pyrimidine Ring Functionalization

The pyrimidine ring participates in cycloaddition or cross-coupling:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ .

-

Product : Biaryl-pyrimidine derivatives (applications in kinase inhibition) .

Enzymatic Interactions

-

ENT1/ENT2 Inhibition : The naphthalene moiety enhances binding to equilibrative nucleoside transporters (ENTs), with IC₅₀ values <5 μM .

-

Anti-Tubercular Activity : Pyrazine-carbonyl derivatives show IC₅₀ ~1.35 μM against M. tuberculosis .

Oxidative Degradation

Photodegradation

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with pyrimidine or pyridine cores substituted with piperazine or aryl groups. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Core Heterocycle: The pyrimidine core in the target compound (vs. pyridine in 5i/5j) may alter electronic properties and binding to ATP pockets in kinases or receptors .

Substituent Effects :

- The naphthalen-1-yl group confers higher lipophilicity compared to phenyl or pyridinyl substituents, which may enhance blood-brain barrier penetration .

- Halogenated analogs (e.g., 5j, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) show improved stability and target affinity due to halogen bonding .

The A2A antagonist () demonstrates that pyrimidine-piperazine-acetamide hybrids can exhibit antiparkinsonian effects via allosteric mechanisms, a possible pathway for the target compound .

Research Findings :

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s acetamides (e.g., coupling of pyrimidine intermediates with naphthaleneacetic acid derivatives). Yields for analogs range from 71–81%, with melting points influenced by crystallinity of substituents .

- Structure-Activity Relationships (SAR) :

- Imidazothiazole-containing analogs (5i/5j) show higher melting points (132–134°C) due to planar aromatic systems, whereas naphthalene derivatives may exhibit lower crystallinity .

- Piperazine substitution at the pyrimidine 6-position (vs. pyridine 3-position in 5i) may alter conformational flexibility and target engagement .

Biological Activity

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring, a naphthalene moiety, and a piperazine group. Its molecular formula is with a molecular weight of approximately 452.576 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H28N8O |

| Molecular Weight | 452.576 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| LogP | 1.34 |

This compound primarily functions as an Aurora kinase inhibitor . Aurora kinases are crucial for cell division, and their dysregulation is often associated with cancer progression. By inhibiting these kinases, the compound induces apoptosis in cancer cells, thus demonstrating its potential as an anticancer agent .

Anticancer Effects

Research has shown that this compound exhibits significant anticancer activity across various tumor models:

- In vitro Studies : In cell lines representing different cancers, the compound has been shown to induce apoptosis by disrupting the cell cycle and promoting cellular stress responses.

- In vivo Studies : Preclinical studies have demonstrated that treatment with this compound leads to reduced tumor growth in xenograft models of human cancers .

Case Studies

- Hepatocellular Carcinoma : A study indicated that this compound effectively inhibited tumor growth and induced apoptosis in hepatocellular carcinoma cell lines, suggesting its therapeutic potential for liver cancer treatment .

- Multiple Myeloma : The compound was also tested in models of multiple myeloma, where it induced significant apoptotic effects through Aurora A kinase inhibition, highlighting its broad-spectrum anticancer properties .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds to optimize their efficacy:

- Modifications in the piperazine and pyrimidine rings have been correlated with enhanced inhibitory activity against Aurora kinases.

- The introduction of various substituents on the naphthalene moiety has been shown to affect the selectivity and potency of the compounds against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.